![molecular formula C11H13N3O2 B2851163 3-(3,5-Dimethoxyphenyl)-1H-pyrazol-5-amine CAS No. 569655-99-8](/img/structure/B2851163.png)
3-(3,5-Dimethoxyphenyl)-1H-pyrazol-5-amine
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Overview
Description
The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The 3,5-dimethoxyphenyl group suggests the presence of a phenyl ring with methoxy (–OCH3) groups at the 3rd and 5th positions .
Synthesis Analysis
While specific synthesis methods for “3-(3,5-Dimethoxyphenyl)-1H-pyrazol-5-amine” were not found, related compounds such as 2-(3,5-dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one have been synthesized . The synthesis of such compounds often involves complex organic reactions .Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
A related compound, (e)-3-(3,5-dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one (dpp23), has been shown to exert antitumor activity through reactive oxygen species (ros) generation in mia paca-2 pancreatic cancer cells . ROS are unstable molecules containing oxygen that readily react with other molecules in cells .
Mode of Action
The related compound dpp23 has been shown to exert its antitumor activity through ros-mediated apoptosis in cancer cells . This suggests that 3-(3,5-Dimethoxyphenyl)-1H-pyrazol-5-amine may also interact with its targets to increase ROS levels, leading to apoptosis in cancer cells.
Biochemical Pathways
Dpp23 has been shown to modulate the expression of multiple genes involved in glutathione metabolism, including chac1, gclc, g6pd, gsto2, gsta5, gstm2, gsr, gpx3/6/8, ggt1, pgd, atf4, and nat8b . This suggests that 3-(3,5-Dimethoxyphenyl)-1H-pyrazol-5-amine may also affect similar pathways, leading to changes in cellular responses, including oxidative stress and apoptosis .
Result of Action
The related compound dpp23 has been shown to alter global gene expression associated with multiple cellular responses, including oxidative stress and apoptosis . This suggests that 3-(3,5-Dimethoxyphenyl)-1H-pyrazol-5-amine may have similar effects.
properties
IUPAC Name |
5-(3,5-dimethoxyphenyl)-1H-pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-15-8-3-7(4-9(5-8)16-2)10-6-11(12)14-13-10/h3-6H,1-2H3,(H3,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHHGVVGHUJKMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC(=NN2)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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